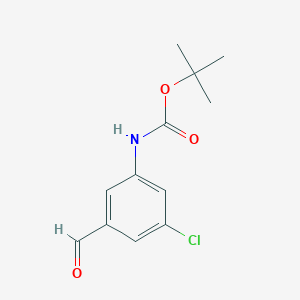![molecular formula C8H10O5 B13887733 Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-5-methoxycarbonyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction, followed by functional group transformations to introduce the methoxycarbonyl and carboxylic acid groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways. The specific mechanism depends on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid
- Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-6-carboxylic acid
Uniqueness
Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the positioning of functional groups. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1R,4R,5S)-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c1-12-6(9)5-4-2-8(5,3-13-4)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5+,8+/m1/s1 |
InChI Key |
ICFCUDMSWPLCRS-FOHZUACHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@]1(CO2)C(=O)O |
Canonical SMILES |
COC(=O)C1C2CC1(CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
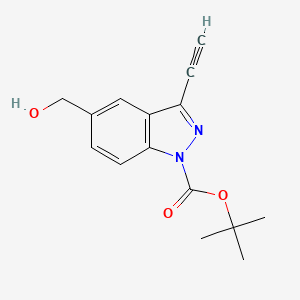
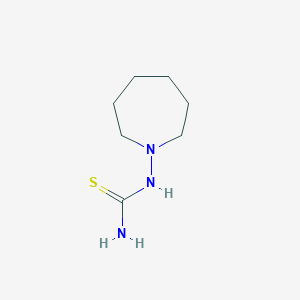
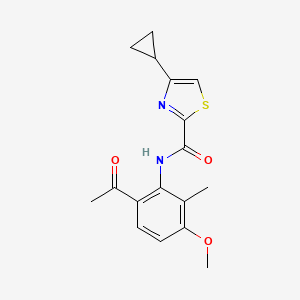

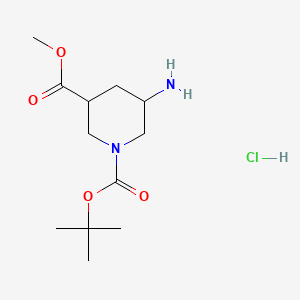


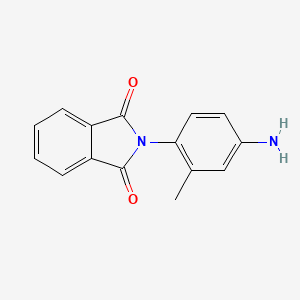
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
